5-Cyclopropyl-3-methylpentan-2-ol
Description
5-Cyclopropyl-3-methylpentan-2-ol is a branched secondary alcohol featuring a cyclopropyl substituent at the 5-position and a methyl group at the 3-position. This compound is structurally related to other cyclic terpene alcohols used in fragrance and flavor industries.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
5-cyclopropyl-3-methylpentan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)3-4-9-5-6-9/h7-10H,3-6H2,1-2H3 |
InChI Key |
JCBRUGYZTMTMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-methylpentan-2-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where a cyclopropylmagnesium bromide reacts with 3-methylpentan-2-one in the presence of a suitable solvent like diethyl ether. The reaction proceeds as follows:
Cyclopropylmagnesium bromide+3-methylpentan-2-one→this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropyl group and to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 5-Cyclopropyl-3-methylpentan-2-one or 5-Cyclopropyl-3-methylpentanoic acid.
Reduction: Formation of 5-Cyclopropyl-3-methylpentane.
Substitution: Formation of 5-Cyclopropyl-3-methylpentyl chloride or bromide.
Scientific Research Applications
5-Cyclopropyl-3-methylpentan-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The most relevant structural analog referenced in the evidence is 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol (). While both compounds share a pentan-2-ol backbone with a methyl group at the 3-position, their cyclic substituents differ significantly:
- 5-Cyclopropyl-3-methylpentan-2-ol : Contains a strained cyclopropane ring.
- 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol : Features a cyclopentenyl ring with three methyl substituents, reducing ring strain and altering steric bulk.
Table 1: Structural and Regulatory Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
